molecular formula C5H6N2O4 B1675241 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) CAS No. 25690-45-3

5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)

Cat. No.: B1675241
CAS No.: 25690-45-3
M. Wt: 158.11 g/mol
InChI Key: IRJCBFDCFXCWGO-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) can be synthesized through various methods. One common synthetic route involves the decarboxylation of ibotenic acid to produce muscimol . This process can be facilitated by applying heat or using a catalyst, often an acid or a base . Another method involves the treatment of ibotenic acid with tritiated water in dimethyl sulfoxide at ambient temperature to produce [3H] muscimol .

Industrial Production Methods

Industrial production of 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) typically involves the extraction of the compound from Amanita muscaria tissue. The extraction process includes drying the mushroom tissue, followed by a series of chemical treatments to isolate and purify the compound . This method ensures a high yield of 5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) while maintaining its chemical integrity.

Chemical Reactions Analysis

Types of Reactions

5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Decarboxylation: Heat or catalysts such as acids or bases.

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Properties

CAS No.

25690-45-3

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

(2S)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid

InChI

InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m0/s1

InChI Key

IRJCBFDCFXCWGO-BYPYZUCNSA-N

Isomeric SMILES

C1=C(ONC1=O)[C@@H](C(=O)[O-])[NH3+]

SMILES

C1=C(ONC1=O)C(C(=O)O)N

Canonical SMILES

C1=C(ONC1=O)C(C(=O)[O-])[NH3+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ibotenic acid, (S)-;  Ibotenic acid, L-;  L-Ibotenic acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)
Reactant of Route 2
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)
Reactant of Route 3
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)
Reactant of Route 4
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)
Reactant of Route 5
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)
Reactant of Route 6
5-Isoxazoleaceticacid,-alpha--amino-2,3-dihydro-3-oxo-,(-alpha-S)-(9CI)

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